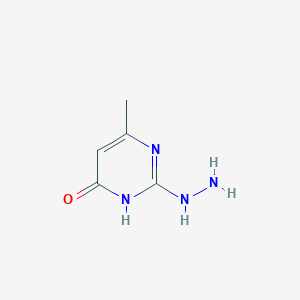

2-Hydrazino-6-methylpyrimidin-4-ol

Description

The exact mass of the compound 2-Hydrazino-6-methylpyrimidin-4-ol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 13.2 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73195. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Hydrazino-6-methylpyrimidin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydrazino-6-methylpyrimidin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-hydrazinyl-4-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O/c1-3-2-4(10)8-5(7-3)9-6/h2H,6H2,1H3,(H2,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFKCQKWRFAJRPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20291110 | |

| Record name | 2-hydrazino-6-methylpyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20291110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

13.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24841135 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

37893-08-6 | |

| Record name | 37893-08-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73195 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-hydrazino-6-methylpyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20291110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydrazinyl-6-methylpyrimidin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Hydrazino-6-methylpyrimidin-4-ol: Properties, Synthesis, and Applications for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Hydrazino-6-methylpyrimidin-4-ol, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. This document details its structural characteristics, synthesis, reactivity, and potential applications, with a focus on providing actionable insights for laboratory use.

Core Chemical Identity and Physicochemical Properties

2-Hydrazino-6-methylpyrimidin-4-ol is a pyrimidine derivative characterized by a hydrazino group at the 2-position, a methyl group at the 6-position, and a hydroxyl group at the 4-position. This arrangement of functional groups imparts a versatile reactivity profile, making it a valuable intermediate in the synthesis of more complex heterocyclic systems.

Table 1: Core Chemical Identifiers [1]

| Identifier | Value |

| IUPAC Name | 2-hydrazinyl-6-methylpyrimidin-4-ol |

| CAS Number | 37893-08-6 |

| Molecular Formula | C₅H₈N₄O |

| Molecular Weight | 140.14 g/mol |

| Canonical SMILES | CC1=CC(=O)NC(=N1)NN |

| InChI Key | RFKCQKWRFAJRPY-UHFFFAOYSA-N |

The presence of both hydrogen bond donors (-OH, -NHNH₂) and acceptors (N atoms in the ring, C=O) suggests that 2-Hydrazino-6-methylpyrimidin-4-ol is a crystalline solid with a relatively high melting point and some degree of solubility in polar solvents. While specific experimental data on its melting point and solubility are not widely published, studies on related pyrimidine derivatives indicate that solubility generally increases with temperature.[2][3] The solubility is also highly dependent on the solvent's polarity and hydrogen bonding capacity, with expected solubility in solvents like methanol, ethanol, and dimethylformamide (DMF).[1][4][5]

Synthesis of 2-Hydrazino-6-methylpyrimidin-4-ol

A robust and common method for the synthesis of hydrazinopyrimidines involves the nucleophilic substitution of a halogenated pyrimidine precursor with hydrazine hydrate.[6] A plausible and efficient two-step synthesis for 2-Hydrazino-6-methylpyrimidin-4-ol is proposed, starting from the readily available 2-amino-6-methylpyrimidin-4-ol.

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2-Chloro-6-methylpyrimidin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]

An Integrated Spectroscopic Approach to the Structural Elucidation of 2-Hydrazino-6-methylpyrimidin-4-ol

A Senior Application Scientist's In-Depth Technical Guide

Preamble: The Analytical Challenge

The structural elucidation of novel or synthesized heterocyclic compounds is a cornerstone of drug discovery and development. Pyrimidine derivatives, in particular, form the scaffold of numerous biologically active molecules, including components of nucleic acids and various therapeutic agents.[1][2][3] The subject of this guide, 2-hydrazino-6-methylpyrimidin-4-ol (Molecular Formula: C₅H₈N₄O, Molecular Weight: 140.14 g/mol [4][5][6]), presents a fascinating analytical puzzle. Its structure is not immediately obvious due to the high potential for tautomerism, a phenomenon where a molecule exists in two or more interconvertible forms through the migration of a proton.[7]

Chapter 1: The Question of Tautomerism

Before any analysis begins, a scientist must consider the inherent chemical nature of the molecule. The name "2-hydrazino-6-methylpyrimidin-4-ol" implies an -OH group at position 4. However, in heterocyclic systems like pyrimidine, a hydroxyl group adjacent to a ring nitrogen often exists in equilibrium with its keto tautomer, a pyrimidinone.[7][8] Furthermore, the hydrazino (-NHNH₂) substituent can potentially exist in an imino-hydrazone form.

Therefore, we must consider the possible tautomeric forms, primarily the hydroxy-amino (A), keto-amino (B), and keto-imino (C) forms, as each will present a unique spectroscopic fingerprint. Investigating this equilibrium is a key objective of our analysis. Studies on related compounds like 2-hydrazino-4,6-dimethylpyrimidine have shown a preference for the amino tautomer.[9][10]

Caption: Primary tautomeric forms of the target molecule.

Chapter 2: The Workflow - A Multi-Pronged Strategy

Our structure elucidation strategy relies on an integrated workflow. No single technique provides the complete picture. Instead, we build the structure piece by piece, using each method to answer specific questions.

Caption: Integrated workflow for structure elucidation.

Chapter 3: Mass Spectrometry - Confirming the Foundation

Expertise & Experience: We begin with High-Resolution Mass Spectrometry (HRMS). Its primary purpose is twofold: to determine the accurate molecular weight and, more importantly, to confirm the elemental composition. This is a non-negotiable first step that validates the molecular formula and rules out unexpected products from synthesis. Soft ionization techniques like Electrospray Ionization (ESI) are preferred as they typically keep the molecule intact, showing a strong signal for the molecular ion.[11]

Experimental Protocol: ESI-TOF HRMS

-

Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water). The sample should be acidified slightly with formic acid (0.1% v/v) to promote protonation ([M+H]⁺).[11]

-

Instrument: An ESI-Time of Flight (TOF) mass spectrometer.

-

Ionization Mode: Positive ion mode (ESI+).

-

Acquisition: Acquire data in full scan mode over a mass range of m/z 50-500.

-

Calibration: Ensure the instrument is calibrated with a known standard to achieve mass accuracy within 5 ppm.

Expected Data & Interpretation

| Parameter | Expected Value | Rationale |

| Molecular Formula | C₅H₈N₄O | Based on synthesis precursors. |

| Exact Mass | 140.0698 | Calculated for C₅H₈N₄O. |

| Observed [M+H]⁺ | ~141.0771 | The protonated molecular ion. |

The key output is the comparison of the measured accurate mass of the [M+H]⁺ ion with the theoretical value. A mass error of <5 ppm provides high confidence in the elemental formula C₅H₈N₄O. Tandem MS (MS/MS) could be used to study fragmentation patterns, which might reveal the loss of the hydrazino group or other characteristic fragments.[11]

Chapter 4: Infrared Spectroscopy - A Functional Group Snapshot

Expertise & Experience: Fourier-Transform Infrared (FTIR) spectroscopy is an invaluable, rapid technique for identifying the types of chemical bonds present.[12][13] For this molecule, FTIR is critical for addressing the tautomerism question. The presence of a strong absorption in the carbonyl region (~1650-1700 cm⁻¹) would be compelling evidence for the keto (pyrimidinone) form. Conversely, the absence of this peak and the presence of a broad O-H stretch would suggest the enol form.

Experimental Protocol: ATR-FTIR

-

Sample Preparation: Place a small amount of the solid powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrument: An FTIR spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect the spectrum over a range of 4000-600 cm⁻¹. Perform a background scan of the clean ATR crystal first.

-

Processing: The collected spectrum is typically displayed in terms of transmittance or absorbance.

Expected Data & Interpretation

The presence of a strong carbonyl (C=O) band is a key diagnostic feature for many pyrimidine derivatives.[1][14]

| Wavenumber (cm⁻¹) | Vibration Type | Significance for Structure |

| 3400-3200 | N-H stretch (broad) | Confirms presence of hydrazino group (-NH₂) and potentially ring N-H.[12] |

| 3100-2900 | C-H stretch | Aliphatic C-H from the methyl group. |

| ~1670 | C=O stretch (strong) | Key Indicator: Strong evidence for the keto tautomer (pyrimidin-4-one).[14][15] |

| 1620-1570 | C=N / C=C stretch | Ring vibrations characteristic of the pyrimidine scaffold.[1][12] |

Based on literature for similar pyrimidinones, we anticipate observing a strong C=O stretch, suggesting that the keto-amino tautomer (Form B) is the dominant species in the solid state.

Chapter 5: NMR Spectroscopy - The Definitive Structural Map

Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms. We will use a suite of experiments—¹H, ¹³C, and 2D correlation spectroscopy—to assemble the final structure. The choice of solvent (e.g., DMSO-d₆) is critical, as it must dissolve the compound and its exchangeable protons (N-H) will be observable.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.[11]

-

¹H NMR Acquisition: Acquire with a sufficient number of scans. Spectral width 0-14 ppm.

-

¹³C NMR Acquisition: Acquire with proton decoupling. A larger number of scans will be required. Spectral width 0-180 ppm.[11]

-

2D NMR Acquisition: Perform standard HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments to establish ¹J-CH and ⁿJ-CH correlations, respectively.

Expected Data & Interpretation (for Keto-Amino Tautomer)

¹H NMR Spectrum Prediction

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~10.5 | Broad singlet | 1H | Ring N-H | Acidic proton on the pyrimidine ring in the keto form. |

| ~7.8 | Broad singlet | 1H | Hydrazino -NH- | Proton attached to the ring. |

| ~5.8 | Singlet | 1H | C5-H | Vinylic proton on the pyrimidine ring. |

| ~4.3 | Broad singlet | 2H | Hydrazino -NH₂ | Terminal amino protons. |

| ~2.1 | Singlet | 3H | C6-CH₃ | Methyl group protons. |

¹³C NMR Spectrum Prediction

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~165 | C4 (C=O) | Carbonyl carbon, highly deshielded.[14] |

| ~160 | C2 | Carbon attached to two nitrogens (hydrazino and ring N). |

| ~155 | C6 | Ring carbon attached to the methyl group. |

| ~100 | C5 | Vinylic carbon attached to a proton. |

| ~20 | C6-CH₃ | Aliphatic methyl carbon. |

2D NMR - The Final Proof:

-

HSQC: Will show a direct correlation between the proton at δ ~5.8 ppm and the carbon at δ ~100 ppm (C5), and between the protons at δ ~2.1 ppm and the carbon at δ ~20 ppm (CH₃).

-

HMBC: This is the crucial experiment for confirming the overall structure. We expect to see:

-

A correlation from the methyl protons (δ ~2.1) to C6 (δ ~155) and C5 (δ ~100).

-

A correlation from the C5-H proton (δ ~5.8) to C4 (δ ~165) and C6 (δ ~155). These correlations unambiguously lock the positions of the substituents on the pyrimidine ring.

-

Conclusion

By systematically integrating the data from HRMS, FTIR, and a suite of NMR experiments, we can confidently elucidate the structure of 2-hydrazino-6-methylpyrimidin-4-ol. The evidence will strongly point towards the predominance of the 2-hydrazino-6-methyl-3H-pyrimidin-4-one tautomer in solution. This multi-technique, self-validating approach ensures a robust and defensible structural assignment, providing the solid foundation required for any further research or development involving this compound.

References

- FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2025). Vertex AI Search.

- FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2025). Vertex AI Search.

- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PMC, NIH.

- IR, NMR spectral data of pyrimidine derivatives.

- FT-IR data of pyrimidine derivatives compounds.

- The use of hydrazine-based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI. PubMed.

- 2-Hydrazinyl-6-methylpyrimidin-4-ol. PubChem.

- Detection of Hydrazine in Air Using Electron Transfer Ioniz

- A Comparative Spectroscopic Analysis of Pyrimidine and Its Deriv

- The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates.

- Quantification of Hydrazine in Human Urine by HPLC-MS/MS. PMC, PubMed Central.

- Pyrimidine(289-95-2) 1H NMR spectrum. ChemicalBook.

- The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydr

- Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review.

- The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the...

- 2-Pyrimidinol - Optional[1H NMR] - Chemical Shifts. SpectraBase.

- 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system.

- Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evalu

- 2-HYDRAZINYL-6-METHYLPYRIMIDIN-4-OL | CAS 37893-08-6.

- A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters.

- New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evalu

- 2-Hydrazino-6-methyl-pyrimidin-4-ol | CAS 37893-08-6. SCBT.

- Tautomers of 2-hydrazinopyrimidin-4(3H)-ones.

- Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds. Organic & Biomolecular Chemistry (RSC Publishing).

- How about Tautomers?. WuXi Biology.

- 2-Isopropyl-6-methylpyrimidin-4(3H)-one. PMC, NIH.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. heteroletters.org [heteroletters.org]

- 4. 2-Hydrazinyl-6-methylpyrimidin-4-ol | C5H8N4O | CID 135399119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-HYDRAZINYL-6-METHYLPYRIMIDIN-4-OL | CAS 37893-08-6 [matrix-fine-chemicals.com]

- 6. scbt.com [scbt.com]

- 7. wuxibiology.com [wuxibiology.com]

- 8. 2-Isopropyl-6-methylpyrimidin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 13. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 14. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Oxo-3-(2-oxo-2,3-dihydro-1H-indol-3-yl)propanenitrile: Physicochemical Properties, Synthesis, and Therapeutic Potential

A Note on Chemical Identification: It is important to clarify a discrepancy regarding the Chemical Abstracts Service (CAS) number provided in the topic. The CAS number 37893-08-6 is predominantly associated with the compound 2-Hydrazinyl-6-methylpyrimidin-4(3H)-one in several chemical databases.[1][2][3] This technical guide will focus on the compound specified by its IUPAC name: 3-Oxo-3-(2-oxo-2,3-dihydro-1H-indol-3-yl)propanenitrile , a distinct chemical entity. Researchers interested in this molecule should be aware of this potential ambiguity in CAS number assignment.

Introduction

3-Oxo-3-(2-oxo-2,3-dihydro-1H-indol-3-yl)propanenitrile is a fascinating heterocyclic compound that merges the privileged oxindole scaffold with a reactive propanenitrile side chain. The oxindole core is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs with a wide array of biological activities.[4][5][6] The incorporation of a β-ketonitrile functionality introduces unique electronic and steric properties, rendering the molecule a versatile intermediate for further chemical elaboration and a potential pharmacophore in its own right.

This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the known and predicted physicochemical properties of 3-Oxo-3-(2-oxo-2,3-dihydro-1H-indol-3-yl)propanenitrile, a detailed plausible synthetic route, and an exploration of its potential applications in drug discovery, grounded in the established pharmacology of the oxindole class and the significance of the nitrile group in modern pharmaceuticals.

Molecular Structure and Physicochemical Properties

The chemical structure of 3-Oxo-3-(2-oxo-2,3-dihydro-1H-indol-3-yl)propanenitrile is characterized by a central oxindole ring system linked at the 3-position to a three-carbon chain containing a ketone and a terminal nitrile group.

Table 1: Core Physicochemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | 3-Oxo-3-(2-oxo-2,3-dihydro-1H-indol-3-yl)propanenitrile | - |

| Molecular Formula | C₁₁H₈N₂O₂ | Deduced |

| Molecular Weight | 200.19 g/mol | Deduced |

| Canonical SMILES | N#CCC(=O)C1C(=O)NC2=CC=CC=C21 | Deduced |

| InChI Key | QJBZWCHIEWPKTK-UHFFFAOYSA-N | [5] |

Table 2: Predicted and Analogous Physicochemical Data

| Property | Predicted/Analogous Value | Rationale and Comparative Compounds |

| Melting Point (°C) | > 200 (decomposes) | Oxindole itself has a melting point of 126-129 °C. The extended conjugation and potential for strong intermolecular hydrogen bonding in the target molecule suggest a significantly higher melting point. For instance, (E)-2-(3-oxoindolin-2-ylidene)-2-phenylacetonitrile has a melting point of 235-236.3 °C.[7] |

| Boiling Point (°C) | Not applicable | Likely to decompose at high temperatures before boiling. |

| Aqueous Solubility | Low | The presence of polar functional groups (amide, ketone, nitrile) is offset by the larger, hydrophobic aromatic ring system. Oxindole derivatives generally exhibit low aqueous solubility. |

| logP (Octanol-Water Partition Coefficient) | 1.0 - 2.0 (estimated) | The logP for 3-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanenitrile is reported as 0.6455.[5] Our target molecule has a similar composition, suggesting a comparable but likely slightly higher logP due to the specific arrangement of functional groups. |

| pKa | ~8-10 (amide N-H), ~11-13 (methylene C-H) | The amide proton of the oxindole ring is weakly acidic. The methylene protons alpha to both the ketone and nitrile groups are significantly more acidic due to resonance stabilization of the resulting carbanion, making this position a key site for chemical reactions. |

Synthesis and Mechanistic Insights

The most logical and well-documented approach for the synthesis of 3-Oxo-3-(2-oxo-2,3-dihydro-1H-indol-3-yl)propanenitrile and its derivatives is through the Knoevenagel condensation . This classic carbon-carbon bond-forming reaction involves the condensation of an aldehyde or ketone with a compound possessing an active methylene group, catalyzed by a base.[8]

In this case, the synthesis would proceed via the reaction of isatin (indole-2,3-dione) with an active methylene compound like cyanoacetamide . The reaction is typically catalyzed by a weak base such as piperidine or pyridine.

Proposed Synthetic Workflow

Caption: Proposed synthesis of the target compound via Knoevenagel condensation.

Step-by-Step Experimental Protocol

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve isatin (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.

-

Addition of Active Methylene Compound: To the stirred solution, add cyanoacetamide (1.1 equivalents).

-

Catalyst Introduction: Add a catalytic amount of a base, such as piperidine (0.1 equivalents). The base is crucial for the deprotonation of the active methylene group of cyanoacetamide, forming a nucleophilic carbanion.

-

Reaction Execution: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Product Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. The solid can be collected by filtration, washed with a cold solvent (e.g., ethanol or water) to remove unreacted starting materials and catalyst, and then dried. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water or DMF/water).

Significance in Drug Discovery and Development

The therapeutic potential of 3-Oxo-3-(2-oxo-2,3-dihydro-1H-indol-3-yl)propanenitrile can be inferred from the well-established biological activities of both the oxindole core and the nitrile functional group.

The Oxindole Scaffold: A Privileged Structure

The oxindole moiety is a prominent structural feature in a vast number of biologically active compounds.[6] Its rigid, planar structure provides an excellent framework for the precise spatial orientation of functional groups, enabling high-affinity interactions with biological targets. Oxindole derivatives have demonstrated a broad spectrum of pharmacological activities, including:

-

Anticancer: Many oxindole-based compounds are potent inhibitors of protein kinases, which are crucial regulators of cell growth and proliferation. Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, is a notable example of an FDA-approved drug featuring the oxindole scaffold.[6]

-

Antiviral and Antimicrobial: The oxindole nucleus has been incorporated into molecules with activity against various viruses and bacteria.[4]

-

Neuroprotective: Certain oxindole derivatives have shown promise in models of neurodegenerative diseases.[9]

Caption: The diverse biological activities of the oxindole scaffold.

The Role of the Nitrile Group in Pharmacology

The nitrile group is no longer considered merely a placeholder but is recognized as a key pharmacophore that can significantly enhance the drug-like properties of a molecule.[10][11][12] Its inclusion can confer several advantages:

-

Improved Pharmacokinetics: The polar nature of the nitrile group can improve solubility and other pharmacokinetic parameters.[10]

-

Enhanced Target Binding: The linear geometry and electron-withdrawing nature of the nitrile allow it to act as a hydrogen bond acceptor and participate in dipole-dipole interactions within a protein's active site.[11]

-

Metabolic Stability: The nitrile group is generally resistant to metabolic degradation, which can increase the in vivo half-life of a drug.[11]

-

Covalent Inhibition: In some cases, the nitrile can act as a "warhead" for covalent inhibitors, forming a stable bond with a target protein, which can lead to enhanced potency and duration of action.[13]

Experimental Determination of Physicochemical Properties

For novel compounds like 3-Oxo-3-(2-oxo-2,3-dihydro-1H-indol-3-yl)propanenitrile, experimental determination of its physicochemical properties is crucial for drug development. Standard protocols for these measurements are well-established.

Workflow for Physicochemical Profiling

Caption: Workflow for the experimental determination of key physicochemical properties.

Conclusion

3-Oxo-3-(2-oxo-2,3-dihydro-1H-indol-3-yl)propanenitrile represents a molecule of significant interest at the intersection of synthetic chemistry and drug discovery. While a comprehensive experimental dataset for this specific compound is yet to be established, its structural features strongly suggest a rich potential for biological activity. The combination of the privileged oxindole scaffold with the versatile nitrile group makes it a prime candidate for library synthesis and screening against a range of therapeutic targets, particularly in oncology and infectious diseases. The synthetic accessibility via the Knoevenagel condensation further enhances its appeal for medicinal chemistry programs. Future research should focus on the definitive synthesis and characterization of this compound, followed by a thorough evaluation of its biological properties to unlock its full therapeutic potential.

References

- Lashgari, N., Ziarani, G. M., Badiei, A., & Gholamzadeh, P. (2012). Knoevenagel condensation of isatins with malononitrile/ethyl cyanoacetate in the presence of sulfonic acid functionalized silica (SBA-Pr-SO3H) as a new nano-reactor. European Journal of Chemistry, 3(3), 310-313.

- Kamal, A., & Khetmalis, Y. (2022). Oxindole and its derivatives: A review on recent progress in biological activities. Biomedicine & Pharmacotherapy, 141, 111842.

- Ziarani, G. M., Gholamzadeh, P., Badiei, A., & Lashgari, N. (2012). Knoevenagel condensation of isatins with malononitrile/ethyl cyanoacetate in the presence of sulfonic acid functionalized silica (SBA-Pr-SO3H) as a new nano-reactor. European Journal of Chemistry.

- Duan, Y., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry.

- Tokunaga, T., et al. (2001). Oxindole Derivatives as Orally Active Potent Growth Hormone Secretagogues. Journal of Medicinal Chemistry.

- Reddy, C. S., et al. (2007). Knovenagel condensation of isatin with nitriles and 1, 3-diketones. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry.

- Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry.

-

Cas-Number-Lookup. (n.d.). 2-hydrazino-6-methyl-3H-pyrimidin-4-one molecular information. Retrieved from [Link]

- Yuan, C., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry.

- Singh, G., & Singh, S. (2016). Oxindole: A chemical prism carrying plethora of therapeutic benefits. European Journal of Medicinal Chemistry.

- Kumar, A., et al. (2023). Design, Synthesis and Biological Evaluation of Novel Oxindole Analogs As Antitubercular Agents. Future Medicinal Chemistry.

- ResearchGate. (2025). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Request PDF.

- da Silva, A. B. F., et al. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry.

- ResearchGate. (2025). Reaction of Isatins with Active Methylene Compounds on Neutral Alumina: Formation of Knoevenagel Condensates and Other Interesting Products. Request PDF.

- ResearchGate. (2015). How can make a molecule of 3-(1H-indol-3-yl)-3-oxo-2-(2-oxoindolin-3-ylidene)propanenitrile?.

-

PubChem. (n.d.). 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile. Retrieved from [Link]

- ResearchGate. (2022). Quick synthesis of isatin-derived knoevenagel adducts using only eco-friendly solvent. Request PDF.

- Purechemistry. (2023).

- Fun, H.-K., et al. (2012). 3-Oxo-3-(piperidin-1-yl)propanenitrile. Acta Crystallographica Section E: Structure Reports Online.

- National Center for Biotechnology Information. (n.d.). One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. PubMed Central.

Sources

- 1. 37893-08-6|2-Hydrazinyl-6-methylpyrimidin-4(3H)-one|BLD Pharm [bldpharm.com]

- 2. scbt.com [scbt.com]

- 3. molecularinfo.com [molecularinfo.com]

- 4. Oxindole and its derivatives: A review on recent progress in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Oxindole: A chemical prism carrying plethora of therapeutic benefits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. purechemistry.org [purechemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data for 2-hydrazinyl-6-methylpyrimidin-4-ol

An In-depth Technical Guide to the Spectroscopic Characterization of 2-hydrazinyl-6-methylpyrimidin-4-ol

Authored by: A Senior Application Scientist

Introduction

2-hydrazinyl-6-methylpyrimidin-4-ol (CAS No: 37893-08-6) is a heterocyclic compound featuring a pyrimidine core, a functionality integral to the nucleobases of DNA and RNA.[1] Its structure, possessing both a hydrazinyl group and a hydroxyl group, makes it a versatile intermediate in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.[1][2] The precise structural elucidation of such molecules is paramount, underpinning all subsequent research and development efforts.

This guide provides a comprehensive overview of the core spectroscopic techniques required for the unambiguous characterization of 2-hydrazinyl-6-methylpyrimidin-4-ol. We will delve into the principles and practical application of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The focus extends beyond mere data presentation to explain the causality behind experimental choices and the logic of spectral interpretation, reflecting a methodology where each step serves to validate the others.

Molecular Structure and Physicochemical Properties

Before analyzing its spectral data, it is crucial to understand the fundamental properties and potential isomeric forms of the molecule.

-

Molecular Formula: C₅H₈N₄O

-

Molecular Weight: 140.14 g/mol [3]

-

IUPAC Name: 2-hydrazinyl-6-methylpyrimidin-4-ol[3]

-

CAS Number: 37893-08-6[3]

The structure of this compound can exist in different tautomeric forms, primarily the keto-enol and imine-enamine forms. The equilibrium between these forms is influenced by the solvent and physical state. The pyrimidin-4-ol (enol) form is in equilibrium with the more stable pyrimidin-4(3H)-one (keto) form. Spectroscopic analysis is key to identifying the predominant tautomer under experimental conditions.

Caption: Keto-enol tautomerism of 2-hydrazinyl-6-methylpyrimidin-4-ol.

Infrared (IR) Spectroscopy

Principle & Expertise

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies, providing a "fingerprint" of the molecule. For a molecule like 2-hydrazinyl-6-methylpyrimidin-4-ol, IR is invaluable for identifying N-H, O-H, C=O, C=N, and C=C bonds, and can provide strong evidence for the predominant tautomeric form. For instance, a strong absorption band in the 1650-1700 cm⁻¹ region would strongly suggest the presence of the keto (pyrimidinone) tautomer.

Experimental Protocol

-

Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with potassium bromide (KBr, ~100 mg, IR grade). The choice of KBr is critical as it is transparent to IR radiation in the typical analysis range (4000-400 cm⁻¹).

-

Pellet Formation: The mixture is compressed under high pressure using a hydraulic press to form a thin, transparent pellet. This ensures a uniform path length for the IR beam, minimizing scattering.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. A background spectrum (of air) is collected first and automatically subtracted from the sample spectrum to eliminate contributions from atmospheric CO₂ and water vapor.

-

Spectral Analysis: The spectrum is recorded, typically by averaging multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Interpretation

The expected IR absorption bands for 2-hydrazinyl-6-methylpyrimidin-4-ol are summarized below.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |

| 3400 - 3200 | N-H Stretch | Hydrazine (NH, NH₂) | Two or more sharp to medium peaks. |

| 3300 - 3100 | O-H Stretch / N-H Stretch | Hydroxyl / Ring N-H (Keto) | Broad band, often overlapping with N-H stretches. |

| 3050 - 2850 | C-H Stretch | Methyl (CH₃), Ring C-H | Sharp, weaker peaks. |

| ~1670 | C=O Stretch (Amide) | Pyrimidinone Ring (Keto) | Strong, sharp peak, indicative of the keto tautomer.[4] |

| 1640 - 1550 | C=N Stretch, C=C Stretch | Pyrimidine Ring | Multiple strong to medium peaks.[4] |

| 1620 - 1580 | N-H Bend | Hydrazine (NH₂) Scissoring | Medium intensity peak. |

Discussion: The most diagnostic region is 3500-3100 cm⁻¹ and 1700-1500 cm⁻¹. The presence of a strong carbonyl (C=O) peak around 1670 cm⁻¹ would be compelling evidence for the keto form being dominant in the solid state.[4] The broadness of the N-H/O-H stretching bands is indicative of extensive intermolecular hydrogen bonding, a common feature in such crystalline solids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Expertise

NMR spectroscopy exploits the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are fundamental for mapping the carbon-hydrogen framework of a molecule. Chemical shift values indicate the electronic environment of each nucleus, spin-spin coupling reveals neighboring protons, and integration gives the ratio of protons. For this molecule, NMR is essential to confirm the connectivity of the methyl group, the ring proton, and the labile protons of the hydrazine and hydroxyl/amide groups. The use of a deuterated solvent like DMSO-d₆ is a deliberate choice, as its hygroscopic nature can be a challenge, but it is one of the few solvents capable of dissolving such polar compounds and its deuterium signal does not interfere with the regions of interest.

Experimental Protocols

¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its excellent solvating power for polar, hydrogen-bonding compounds.[5]

-

Data Acquisition: The solution is transferred to a 5 mm NMR tube. The spectrum is acquired on a spectrometer (e.g., 400 MHz or higher) with a sufficient number of scans to achieve a good signal-to-noise ratio.[5]

-

D₂O Exchange: To identify labile protons (NH, OH), a drop of deuterium oxide (D₂O) is added to the NMR tube, the sample is shaken, and the spectrum is re-acquired. Protons that exchange with deuterium will disappear or decrease significantly in intensity.

¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated solution (20-30 mg in ~0.6 mL of DMSO-d₆) is typically required due to the lower natural abundance of the ¹³C isotope.

-

Data Acquisition: The ¹³C spectrum is acquired using a proton-decoupled pulse sequence to ensure each unique carbon appears as a single sharp line. A longer acquisition time is necessary.

Predicted Spectral Data

¹H NMR (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~10.5 - 12.0 | Broad Singlet | 1H | Ring N-H (Keto) | Labile, exchanges with D₂O. Position is concentration-dependent. |

| ~7.5 - 8.5 | Broad Singlet | 1H | -NH-NH₂ | Labile, exchanges with D₂O. |

| ~5.70 | Singlet | 1H | Ring C₅-H | Aromatic/vinylic proton on the pyrimidine ring. |

| ~4.30 | Broad Singlet | 2H | -NH-NH₂ | Labile, exchanges with D₂O. |

| ~2.10 | Singlet | 3H | Ring C₆-CH₃ | Aliphatic methyl protons. |

¹³C NMR (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~165.0 | C₄ (C=O) | Carbonyl carbon, characteristic of the keto form.[4] |

| ~160.0 | C₂ | Carbon attached to two nitrogen atoms. |

| ~158.0 | C₆ | Carbon attached to the methyl group. |

| ~98.0 | C₅ | Vinylic carbon attached to a proton. |

| ~23.0 | CH₃ | Methyl carbon. |

Mass Spectrometry (MS)

Principle & Expertise

Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules.[5] It provides the molecular weight of the compound with high precision and offers structural information through the analysis of fragmentation patterns. Electrospray Ionization (ESI) is the technique of choice here, as it is a "soft" ionization method suitable for polar, non-volatile compounds, minimizing premature fragmentation and ensuring the observation of the molecular ion.

Experimental Protocol

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent like methanol or acetonitrile with a small amount of formic acid to promote protonation ([M+H]⁺).

-

Infusion: The solution is infused into the ESI source of the mass spectrometer at a low flow rate.

-

Ionization: A high voltage is applied to the infusion needle, creating a fine spray of charged droplets. As the solvent evaporates, ions are released into the gas phase.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio to generate the mass spectrum.

Data Interpretation

-

Molecular Ion: The primary goal is to observe the protonated molecular ion ([M+H]⁺) at m/z = 141.0771 (for C₅H₉N₄O⁺). High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million, providing definitive proof of the molecular formula.

-

Fragmentation Analysis: While ESI is a soft technique, some fragmentation can be induced. The analysis of these fragments provides further structural validation.

Caption: Key fragmentation steps for 2-hydrazinyl-6-methylpyrimidin-4-ol.

Discussion: A likely initial fragmentation is the loss of ammonia (NH₃, 17 Da) from the protonated hydrazine group to yield a fragment at m/z 124. Another possibility is the loss of diazene (N₂H₂, 30 Da) to give an ion at m/z 111, followed by further fragmentation of the pyrimidine ring.

Integrated Spectroscopic Workflow

Confirming a chemical structure is never reliant on a single technique. It is the convergence of data from multiple orthogonal methods that provides irrefutable proof. The workflow below illustrates this synergistic approach.

Caption: Synergistic use of spectroscopic techniques for validation.

Conclusion

The spectroscopic characterization of 2-hydrazinyl-6-methylpyrimidin-4-ol is a clear illustration of modern analytical chemistry principles. Through the systematic application of IR, NMR, and Mass Spectrometry, a complete and validated structural picture emerges. Infrared spectroscopy confirms the presence of key functional groups and provides insight into the dominant tautomeric form. NMR spectroscopy maps the precise arrangement of atoms and their connectivity. Finally, mass spectrometry provides an exact molecular weight and formula, anchoring all other interpretations. This multi-faceted, self-validating approach is the cornerstone of scientific integrity in chemical research and drug development.

References

-

Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. National Center for Biotechnology Information. Available at: [Link]

-

Synthesis and spectroscopic studies of the pyrimidine-2(1H)thione derivatives. Semantic Scholar. Available at: [Link]

-

Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Derivatives. MDPI. Available at: [Link]

-

A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters. Available at: [Link]

-

2-Hydrazinyl-6-methylpyrimidin-4-ol. PubChem, National Center for Biotechnology Information. Available at: [Link]

-

2-HYDRAZINYL-6-METHYLPYRIMIDIN-4-OL. Matrix Fine Chemicals. Available at: [Link]

-

2-Hydrazinyl-4,6-dimethylpyrimidine. PubChem, National Center for Biotechnology Information. Available at: [Link]

-

(2-hydrazinyl-6-methylpyrimidin-4-yl)methanol. PubChemLite. Available at: [Link]

-

Synthetic pathways for 2‐hydrazinyl‐4‐methyl‐6‐phenylpyrimidine. ResearchGate. Available at: [Link]

-

Synthesis and characterization of (6-{[2-(pyridin-2-yl)hydrazinylidene]methyl}pyridin-2-yl)methanol: a supramolecular and topological study. National Center for Biotechnology Information. Available at: [Link]

-

2-hydrazinyl-6-methylpyrimidin-4-ol (C5H8N4O). PubChemLite. Available at: [Link]

-

Synthesis, X-ray and spectroscopic analysis of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile. ResearchGate. Available at: [Link]

-

2-Amino-6-methylpyrimidin-4-one. PubChem, National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. heteroletters.org [heteroletters.org]

- 2. benchchem.com [benchchem.com]

- 3. 2-HYDRAZINYL-6-METHYLPYRIMIDIN-4-OL | CAS 37893-08-6 [matrix-fine-chemicals.com]

- 4. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

2-Hydrazino-6-methylpyrimidin-4-ol molecular weight and formula

An In-depth Technical Guide to 2-Hydrazino-6-methylpyrimidin-4-ol for Advanced Research

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development. It provides a detailed exploration of 2-Hydrazino-6-methylpyrimidin-4-ol, a heterocyclic compound of significant interest, covering its fundamental properties, synthesis, characterization, and potential applications. The content herein is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a deep and actionable understanding for advanced applications.

Core Compound Identification and Properties

2-Hydrazino-6-methylpyrimidin-4-ol is a pyrimidine derivative characterized by the presence of a hydrazinyl group at the 2-position, a methyl group at the 6-position, and a hydroxyl group at the 4-position, leading to tautomeric forms such as 2-hydrazinyl-6-methylpyrimidin-4(3H)-one.[1] This structure forms the basis of its chemical reactivity and potential biological activity.

Molecular Structure and Physicochemical Data

The fundamental properties of this compound are crucial for its application in experimental settings, from solubility tests to reaction stoichiometry.

A summary of its key identifiers and computed properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₈N₄O | PubChem, Santa Cruz Biotechnology[2][4] |

| Molecular Weight | 140.14 g/mol | PubChem, ChemWhat[3][4] |

| CAS Number | 37893-08-6 | Santa Cruz Biotechnology, CymitQuimica[1][2] |

| Canonical SMILES | CC1=CC(=O)N=C(N1)NN | PubChem[4] |

| InChI Key | RFKCQKWRFAJRPY-UHFFFAOYSA-N | CymitQuimica[1][5] |

| Synonyms | 2-hydrazinyl-6-methylpyrimidin-4(3H)-one; 2-hydrazino-4-hydroxy-6-methylpyrimidine | ChemWhat, CymitQuimica[1][3] |

Synthesis and Mechanistic Insights

The synthesis of hydrazinyl-substituted pyrimidines is a cornerstone of many medicinal chemistry programs. The primary route involves nucleophilic substitution, where a suitable leaving group on the pyrimidine ring is displaced by hydrazine.

Principle of Synthesis: Nucleophilic Aromatic Substitution (SₙAr)

The most common and efficient pathway for synthesizing 2-Hydrazino-6-methylpyrimidin-4-ol involves the reaction of a precursor, typically a 2-chloro- or 2-mercapto-6-methylpyrimidin-4-ol, with hydrazine hydrate.[6] The hydrazinyl group is a potent nucleophile, readily attacking the electron-deficient carbon at the 2-position of the pyrimidine ring.

The general mechanism proceeds as follows:

-

Nucleophilic Attack: The terminal nitrogen of hydrazine attacks the C2 carbon of the pyrimidine ring.

-

Formation of Meisenheimer Complex: A transient, negatively charged intermediate (Meisenheimer complex) is formed, where the aromaticity of the pyrimidine ring is temporarily disrupted.

-

Leaving Group Departure: The leaving group (e.g., Cl⁻ or RS⁻) is expelled, and the aromaticity of the ring is restored, yielding the final product.

The choice of a precursor with a good leaving group at the 2-position is critical for reaction efficiency. The reaction is typically performed under reflux in a polar protic solvent, such as ethanol, to facilitate the dissolution of reactants and stabilize the charged intermediates.[6]

Detailed Experimental Protocol

This protocol is a representative synthesis adapted from established methods for analogous compounds.[6][7]

Objective: To synthesize 2-Hydrazino-6-methylpyrimidin-4-ol from 2-chloro-6-methylpyrimidin-4-ol.

Materials:

-

2-chloro-6-methylpyrimidin-4-ol

-

Hydrazine hydrate (80% solution or anhydrous)

-

Ethanol (or another suitable polar solvent)

-

Distilled water

-

Standard laboratory glassware and reflux apparatus

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the starting material, 2-chloro-6-methylpyrimidin-4-ol, in ethanol.

-

Addition of Hydrazine: Add an excess of hydrazine hydrate (typically 1.5 to 2 molar equivalents) to the solution.[7] The use of excess hydrazine ensures the complete conversion of the starting material.

-

Reflux: Heat the reaction mixture to reflux (approximately 78-80°C for ethanol) and maintain for several hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature and then further in an ice bath. The product will typically precipitate out of the solution.

-

Isolation: Collect the solid product by vacuum filtration and wash with cold ethanol or water to remove unreacted hydrazine and other impurities.

-

Drying: Dry the product under vacuum to obtain the final 2-Hydrazino-6-methylpyrimidin-4-ol.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and purification process.

Caption: Workflow for the synthesis of 2-Hydrazino-6-methylpyrimidin-4-ol.

Analytical Characterization

Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized compound. Standard analytical techniques are employed for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure. The proton NMR spectrum would show characteristic peaks for the methyl group, the pyrimidine ring proton, and the exchangeable protons of the hydrazinyl and hydroxyl/amine groups.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps identify key functional groups. Expected peaks would include N-H stretching vibrations for the hydrazinyl and amine groups, C=O stretching (in the pyrimidinone tautomer), and C=N/C=C stretching from the pyrimidine ring.[8]

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight (140.14).

-

UV-Visible Spectroscopy: This technique can provide information about the electronic transitions within the conjugated pyrimidine system.[8]

Applications in Drug Discovery and Development

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs for a wide range of diseases.[9][10] The inclusion of a hydrazinyl group provides a reactive handle for further chemical modification and can also contribute to the molecule's ability to coordinate with metal ions or form hydrogen bonds with biological targets.

Rationale for Biological Activity

-

Antimicrobial and Anticancer Potential: Pyrimidine derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial effects.[6][10] The nitrogen-rich structure of 2-Hydrazino-6-methylpyrimidin-4-ol allows it to mimic endogenous nucleobases, potentially interfering with nucleic acid synthesis or other metabolic pathways in pathogens and cancer cells.

-

Enzyme Inhibition: The hydrazinyl moiety can act as a key binding element, forming hydrogen bonds or covalent interactions with active site residues of enzymes. This makes such compounds candidates for enzyme inhibitor screening programs.

-

Metal Chelation: Hydrazone derivatives, which can be readily formed from the hydrazinyl group, are known to have metal-chelating properties. This is particularly relevant for diseases where metal homeostasis is dysregulated. For instance, 2-hydrazino-pyrimidin-4(3H)-one derivatives have been investigated as potential antimycobacterial agents that may interfere with iron uptake by the bacteria.[11]

Role as a Synthetic Intermediate

Beyond its intrinsic biological activity, 2-Hydrazino-6-methylpyrimidin-4-ol is a valuable intermediate for building more complex molecules. The hydrazinyl group is highly versatile and can undergo condensation reactions with aldehydes and ketones to form hydrazones, which can then be cyclized to create a variety of other heterocyclic systems like pyrazoles and triazoles.[12]

Caption: Synthetic utility of 2-Hydrazino-6-methylpyrimidin-4-ol.

Safety, Handling, and Storage

As with any hydrazine derivative, appropriate safety precautions are mandatory.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.[13][14] Hydrazine derivatives can be toxic and may cause skin and eye irritation.[15][16]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[13]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

2-Hydrazino-6-methylpyrimidin-4-ol is a compound with significant potential, underpinned by its versatile chemical nature and the proven track record of the pyrimidine scaffold in drug discovery. Its straightforward synthesis and the reactive hydrazinyl group make it an attractive starting point for the development of novel therapeutic agents and chemical probes. This guide provides the foundational knowledge required for researchers to safely and effectively utilize this compound in their advanced research endeavors.

References

-

2-HYDRAZINO-6-METHYLPYRIMIDIN-4-OL. ChemWhat. [Link]

-

2-Hydrazinyl-6-methylpyrimidin-4-ol. PubChem, National Center for Biotechnology Information. [Link]

-

2-Hydrazinyl-4,6-dimethylpyrimidine. PubChem, National Center for Biotechnology Information. [Link]

-

2-HYDRAZINYL-6-METHYLPYRIMIDIN-4-OL. Matrix Fine Chemicals. [Link]

-

Synthesis, X-ray and spectroscopic analysis of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile. ResearchGate. [Link]

-

Effect of Reaction Conditions on the Outcome of the Reaction between 2-Hydrazino-4,6-dimethylpyrimidine and Trifluoromethyl-β-diketones. ResearchGate. [Link]

-

Synthesis of a 2-Hydrazinyl-1,6-dihydropyrimidine Derivative. ResearchGate. [Link]

-

Novel 2-Hydrazino-pyrimidin-4(3H)-one Derivatives with Pseudo-Functional- Similarity to Siderophores as Potential Antimycobacterial Agents. ResearchGate. [Link]

-

Recent Advances in Pyrimidine-Based Drugs. PubMed Central, National Institutes of Health. [Link]

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]

- Synthesis process of 2-hydrazinopyridine derivative.

-

2-Hydrazinylpyrimidine. PubChem, National Center for Biotechnology Information. [Link]

Sources

- 1. 2-Hydrazino-6-methylpyrimidin-4-ol | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. chemwhat.com [chemwhat.com]

- 4. 2-Hydrazinyl-6-methylpyrimidin-4-ol | C5H8N4O | CID 135399119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-HYDRAZINYL-6-METHYLPYRIMIDIN-4-OL | CAS 37893-08-6 [matrix-fine-chemicals.com]

- 6. Buy 2-Hydrazino-4-methyl-6-methylthiopyrimidine | 1899-58-7 [smolecule.com]

- 7. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. fishersci.com [fishersci.com]

- 14. aksci.com [aksci.com]

- 15. westliberty.edu [westliberty.edu]

- 16. 2-Hydrazinylpyrimidine | C4H6N4 | CID 346558 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Dynamic Nature of Bioactive Heterocycles

An In-Depth Technical Guide to the Tautomeric Forms of 2-Hydrazino-6-methylpyrimidin-4-ol

Pryimidine derivatives are a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents due to their ability to engage in specific, high-affinity interactions with biological targets.[1][2] Their function, however, is not static. It is profoundly influenced by the subtle, yet critical, phenomenon of tautomerism—the rapid, reversible interconversion of structural isomers. Tautomers, while having the same molecular formula, differ in the position of a proton and the location of a double bond. This dynamic equilibrium can dictate a molecule's hydrogen bonding capacity, shape, and electronic properties, thereby controlling its biological activity, metabolic fate, and pharmacokinetic profile.[3][4]

This guide provides a comprehensive technical analysis of the tautomeric landscape of 2-Hydrazino-6-methylpyrimidin-4-ol, a heterocyclic compound possessing multiple sites for proton migration. We will explore the potential tautomeric forms, the theoretical and experimental methodologies used to characterize their equilibrium, and the profound implications of this tautomerism for researchers in the field of drug development.

The Tautomeric Landscape: Potential Structures and Equilibria

2-Hydrazino-6-methylpyrimidin-4-ol is subject to two primary types of prototropic tautomerism: the lactam-lactim tautomerism of the pyrimidinone ring and the amino-imino type tautomerism of the hydrazino side chain. The interplay between these two equilibria results in several possible structures.

-

Lactam-Lactim (Keto-Enol) Tautomerism: The pyrimidin-4-ol ring can exist as the aromatic hydroxyl (lactim or enol) form or, more commonly, as the non-aromatic keto (lactam) form.[5] For 4(3H)-pyrimidinone systems, the keto form is generally more stable.[6][7]

-

Hydrazino Tautomerism: The exocyclic 2-hydrazino group (-NH-NH₂) can, in principle, tautomerize to a hydrazono (=N-NH₂) or an enehydrazine form.[8] However, studies on analogous 2-hydrazinopyrimidines have shown that the hydrazino (amino) form is overwhelmingly predominant in solution.[9]

Considering these principles, the most plausible tautomers in equilibrium are the keto-hydrazino and the enol-hydrazino forms, with the potential for other species under specific conditions.

Caption: Primary and secondary tautomeric equilibria for 2-Hydrazino-6-methylpyrimidin-4-ol.

Computational Analysis: A Predictive Framework for Tautomer Stability

Before embarking on empirical studies, computational chemistry provides an invaluable predictive framework. Density Functional Theory (DFT) is a powerful tool for calculating the relative energies of tautomers, thereby predicting their equilibrium populations in different environments.[6][10] By comparing the ground-state energies of optimized structures, we can identify the most thermodynamically stable form.

Table 1: Predicted Relative Stabilities of Tautomers (Hypothetical Data)

| Tautomer Form | Gas Phase ΔE (kcal/mol) | Solvated (Water, PCM) ΔE (kcal/mol) |

| Keto-Hydrazino | 0.00 (Reference) | 0.00 (Reference) |

| Enol-Hydrazino | +4.5 | +2.0 |

| Keto-Hydrazono | +9.8 | +7.5 |

Note: Data are illustrative, based on trends observed for similar heterocyclic systems. Positive values indicate lower stability relative to the reference.

The causality behind this stability lies in the inherent bond energies and resonance stabilization. The keto form often benefits from a strong C=O double bond, which typically outweighs the energetic gain from aromaticity in the enol form of 4-pyrimidinones.[5] Polar protic solvents like water can stabilize the more polar tautomers through hydrogen bonding, often reducing the energy gap between them.[11][12]

Caption: A typical DFT workflow for predicting tautomer stability.

Experimental Protocol 1: DFT Calculation of Tautomer Energies

-

Structure Generation: Draw the 3D structures of all plausible tautomers (Keto-Hydrazino, Enol-Hydrazino, etc.) in a molecular modeling program (e.g., GaussView).

-

Input File Preparation: For each tautomer, create an input file for a quantum chemistry package (e.g., Gaussian). Specify the calculation type, theoretical model, and basis set.

-

Causality: The B3LYP functional with a 6-311++G(d,p) basis set is chosen as it provides a good balance of accuracy and computational cost for organic molecules and hydrogen bonding systems.[11]

-

-

Gas Phase Optimization: Perform a geometry optimization followed by a frequency calculation in the gas phase.

-

Self-Validation: The frequency calculation is critical. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface.

-

-

Solvation Modeling: Using the optimized gas-phase geometry, perform a single-point energy calculation incorporating a solvent model. The Polarizable Continuum Model (PCM) is a robust choice for simulating bulk solvent effects.[12]

-

Energy Analysis: Extract the final electronic energies (with zero-point vibrational energy correction) for each tautomer in both the gas phase and solution. Calculate the relative energy (ΔE) of each tautomer with respect to the most stable form.

Experimental Verification: Unveiling the Dominant Form

Caption: Integrated experimental workflow for tautomer characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for studying tautomeric equilibria in solution. Different tautomers will exhibit distinct chemical shifts and coupling patterns.[13]

-

¹H NMR: The presence of a broad signal for an O-H proton would suggest the enol form, whereas its absence and the presence of N-H signals at specific chemical shifts would indicate the keto form. The hydrazino -NH and -NH₂ protons will also have characteristic signals.

-

¹³C NMR: The chemical shift of the C4 carbon is highly informative. A signal in the ~160-170 ppm range is characteristic of a carbonyl carbon (keto form), while a shift further upfield would be expected for an enolic carbon.

-

¹⁵N NMR: This technique can provide direct evidence for the protonation state of the nitrogen atoms in the ring and the side chain.[9]

Experimental Protocol 2: NMR Analysis

-

Sample Preparation: Dissolve ~5-10 mg of the compound in 0.7 mL of a deuterated solvent, typically DMSO-d₆.

-

Causality: DMSO-d₆ is an excellent solvent for polar heterocyclic compounds and its ability to form hydrogen bonds can help resolve N-H and O-H proton signals, which might otherwise be broadened by rapid exchange.

-

-

Data Acquisition: Acquire ¹H, ¹³C, and, if possible, ¹⁵N NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Spectral Analysis: Analyze the chemical shifts, integration values, and coupling constants. Compare the observed spectra with predicted spectra for each tautomer (obtainable from DFT calculations).

-

Self-Validation: The integration of proton signals should correspond to the number of protons in the proposed dominant structure. Data from 2D NMR experiments like HSQC and HMBC can be used to confirm C-H and long-range C-H connectivities, validating the assigned structure.

-

Infrared (IR) and UV-Vis Spectroscopy

-

IR Spectroscopy: This technique is ideal for identifying key functional groups. A strong absorption band in the 1650-1700 cm⁻¹ region is a clear indicator of a C=O bond (keto form), while a broad band around 3200-3500 cm⁻¹ would indicate an O-H bond (enol form).[14][15]

-

UV-Vis Spectroscopy: The electronic transitions, and thus the λ_max, differ between tautomers. By measuring the spectrum in solvents of varying polarity (e.g., hexane, acetonitrile, water), one can observe shifts in λ_max.[16] This solvatochromism provides insight into the polarity of the dominant form and how the equilibrium shifts with the environment.

X-Ray Crystallography

X-ray crystallography provides an unambiguous, high-resolution structure of the molecule in the solid state.[17] It definitively shows bond lengths, bond angles, and proton positions. It is the gold standard for structural determination, but with a critical caveat: the lowest energy tautomer in the solid crystal lattice is not necessarily the most abundant tautomer in solution.[7][18]

Implications in Drug Development and Molecular Recognition

The predominance of a single tautomer has profound consequences for drug design. The keto-hydrazino form, predicted to be the most stable, presents a specific arrangement of hydrogen bond donors (the two N-H groups of the hydrazino moiety and the ring N-H) and a hydrogen bond acceptor (the C=O group).

-

Receptor Binding: A change to the enol-hydrazino form would swap a key hydrogen bond acceptor (C=O) for a donor (O-H), completely altering the molecule's interaction profile with a target protein's active site.

-

Physicochemical Properties: The keto form is generally more polar than the enol form, which affects properties like solubility and membrane permeability.

-

Metabolic Stability: The presence of an enol group can provide a site for Phase II metabolism (e.g., glucuronidation) that is absent in the keto tautomer.

Therefore, a thorough understanding and characterization of the tautomeric equilibrium is not merely an academic exercise; it is a prerequisite for rational drug design, enabling scientists to predict and engineer precise molecular recognition events.

Conclusion

The tautomerism of 2-Hydrazino-6-methylpyrimidin-4-ol is dominated by a lactam-lactim equilibrium in the pyrimidine ring and an amino-imino equilibrium in the hydrazino side chain. A combined computational and experimental approach strongly indicates that the keto-hydrazino form (2-hydrazinyl-6-methylpyrimidin-4(1H)-one) is the most stable and predominant species in both solid and solution phases. This structural preference dictates the molecule's physicochemical properties and its potential as a pharmacophore. For researchers and drug development professionals, recognizing and rigorously characterizing the tautomeric forms of such heterocyclic scaffolds is a critical step in translating a chemical structure into a safe and effective therapeutic agent.

References

-

Title: Solvent effects on direct and indirect tautomerism of pyrimidin‐2(1H)‐one/pyrimidin‐2‐ol Source: ResearchGate URL: [Link]

-

Title: Computational Methods and Molecular Modelling for Some Predicted Tautomers of Pyrimidine Compounds Source: Bohrium URL: [Link]

-

Title: From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium Source: PubMed URL: [Link]

-

Title: New light on tautomerism of purines and pyrimidines and its biological and genetic implications Source: ResearchGate URL: [Link]

-

Title: Controlling Keto-Enol Tautomerism of Ureidopyrimidinone to Generate a Single-Quadruple AADD-DDAA Dimeric Array Source: PubMed URL: [Link]

-

Title: Controlling Keto–Enol Tautomerism of Ureidopyrimidinone to Generate a Single-Quadruple AADD-DDAA Dimeric Array Source: ACS Publications URL: [Link]

-

Title: Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group Source: MDPI URL: [Link]

-

Title: Tautomerism of pyrimidine bases—uracil, cytosine, isocytosine: Theoretical study with complete optimization of geometry Source: ResearchGate URL: [Link]

-

Title: Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: a study in cyclodextrins and binary solvents Source: RSC Publishing URL: [Link]

-

Title: 2-Hydrazinyl-6-methylpyrimidin-4-ol Source: PubChem URL: [Link]

-

Title: Controlling Keto-Enol Tautomerism of Ureidopyrimidinone to Generate a Single-Quadruple AADD-DDAA Dimeric Array Source: ResearchGate URL: [Link]

-

Title: Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers Source: MDPI URL: [Link]

-

Title: Role of tautomerism in RNA biochemistry Source: PMC - NIH URL: [Link]

-

Title: Tautomers of 2-hydrazinopyrimidin-4(3H)-ones Source: ResearchGate URL: [Link]

-

Title: Amino imino tautomeric equilibrium for the syn rotamers of N... Source: ResearchGate URL: [Link]

-

Title: Synthesis, X-ray and spectroscopic analysis of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile Source: ResearchGate URL: [Link]

-

Title: Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds Source: RSC Publishing URL: [Link]

-

Title: Hydrazone to enehydrazine (TAUTOMERISM) Source: Reddit URL: [Link]

-

Title: 2-Amino-6-methylpyrimidin-4-one Source: PubChem URL: [Link]

-

Title: 2-Amino-4-hydroxy-6-methylpyrimidine Source: NIST WebBook URL: [Link]

-

Title: Recent Advances in Pyrimidine-Based Drugs Source: PMC - PubMed Central URL: [Link]

-

Title: Spectroscopic Investigation, Component Analysis, and DFT Calculations of Tautomeric Forms of Substituted Dihydro-6H-chromeno[4,3-d]pyrazolo[1,5-a]pyrimidin-6-one Source: MDPI URL: [Link]

-

Title: Crystallography and Its Impact on Carbonic Anhydrase Research Source: PMC - NIH URL: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of tautomerism in RNA biochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]

- 6. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Controlling Keto-Enol Tautomerism of Ureidopyrimidinone to Generate a Single-Quadruple AADD-DDAA Dimeric Array - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. reddit.com [reddit.com]

- 9. Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Computational Methods and Molecular Modelling for Some Predicted Tautomers of Pyrimidine Compounds: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. 2-Amino-4-hydroxy-6-methylpyrimidine [webbook.nist.gov]

- 16. Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: a study in cyclodextrins and binary solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 17. Crystallography and Its Impact on Carbonic Anhydrase Research - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

Solubility of 2-Hydrazino-6-methylpyrimidin-4-ol in organic solvents

An In-Depth Technical Guide to the Solubility of 2-Hydrazino-6-methylpyrimidin-4-ol in Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) is a cornerstone of drug discovery and development, profoundly influencing bioavailability, formulation design, and therapeutic efficacy. This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-Hydrazino-6-methylpyrimidin-4-ol (CAS: 37893-08-6), a heterocyclic compound with a scaffold of interest in medicinal chemistry. This document navigates the theoretical principles governing its solubility, presents a detailed, field-proven experimental protocol for its determination, and discusses appropriate analytical techniques for quantification. It is intended for researchers, scientists, and drug development professionals seeking to characterize this and similar pyrimidine derivatives.

Introduction: The Critical Role of Solubility

2-Hydrazino-6-methylpyrimidin-4-ol is a pyrimidine derivative featuring key functional groups—a hydrazino moiety, a methyl group, and a hydroxyl group—that suggest its potential as a versatile building block in the synthesis of novel therapeutic agents. Pyrimidine cores are integral to a vast number of bioactive molecules, including antivirals, anticancer agents, and antimicrobials.[1] However, the therapeutic potential of any compound cannot be realized without a thorough understanding of its physicochemical properties, paramount among which is solubility.

Solubility dictates the rate and extent of drug absorption, with poor solubility being a leading cause of candidate failure in the drug development pipeline.[2] Therefore, the early and accurate characterization of a compound's solubility profile across a range of relevant organic solvents is not merely a data-gathering exercise; it is a critical step in risk mitigation and rational formulation development. Organic solvents are crucial in various stages, from synthesis and purification to the preparation of dosing solutions for preclinical studies and the development of amorphous solid dispersions to enhance bioavailability.[2] This guide provides the foundational knowledge and practical methodology to expertly assess the solubility of 2-Hydrazino-6-methylpyrimidin-4-ol.

Theoretical Framework of Solubility

The solubility of a solid in a liquid is an equilibrium phenomenon, where the rate of dissolution of the solid into the solvent equals the rate of precipitation. This equilibrium is governed by the interplay between the compound's crystal lattice energy (the energy holding the solid-state together) and the solvation energy released upon interaction with the solvent.

Inferred Physicochemical Properties of 2-Hydrazino-6-methylpyrimidin-4-ol

While extensive experimental data for this specific molecule is not widely published, its structure allows for expert inference of its key properties:

-

Tautomerism: The 4-ol (hydroxyl) group on the pyrimidine ring is expected to exist predominantly in its more stable keto tautomeric form, 2-hydrazino-6-methyl-1H-pyrimidin-4-one. This is a common and critical feature of hydroxypyrimidines.

-